Stearoyl-NTA
Description
Stearoyl-Nitrilotriacetic Acid (Stearoyl-NTA) is a synthetic compound derived from nitrilotriacetic acid (NTA), a well-known chelating agent with a high affinity for metal ions such as Ca²⁺, Mg²⁺, and transition metals . The stearoyl moiety (C₁₈H₃₅COO−) is covalently attached to the NTA core, introducing amphiphilic properties that combine the hydrophilic metal-chelating functionality of NTA with the hydrophobic characteristics of a long-chain fatty acid.
Properties
IUPAC Name |
2-[carboxymethyl-[(3R)-7-(octadecanoylamino)-2-oxoheptan-3-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H54N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27(33)30-22-19-18-20-26(25(2)32)31(23-28(34)35)24-29(36)37/h26H,3-24H2,1-2H3,(H,30,33)(H,34,35)(H,36,37)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQKISBGDGBXIG-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)C)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)C)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stearoyl-NTA typically involves the reaction of stearic acid with nitrilotriacetic acid. The process can be carried out under mild conditions with the use of catalysts to facilitate the reaction. One common method involves the esterification of stearic acid with nitrilotriacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Stearoyl-NTA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or peroxides under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions where the nitrotriacetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of stearoyl oxides or peroxides.
Reduction: Formation of stearoyl alcohols or amines.
Substitution: Formation of substituted stearoyl derivatives.
Scientific Research Applications
Stearoyl-NTA has a wide range of applications in scientific research, including:
Biology: Employed in studies involving cell membrane interactions and lipid metabolism.
Medicine: Investigated for its potential in drug delivery systems due to its surfactant properties.
Mechanism of Action
The mechanism of action of Stearoyl-NTA involves its interaction with cell membranes and proteins. The nitrotriacetic acid moiety allows it to chelate metal ions, which can influence various biochemical pathways. This compound can also integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can modulate cellular processes such as signal transduction, enzyme activity, and ion transport .
Comparison with Similar Compounds
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